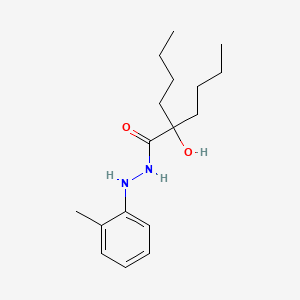![molecular formula C22H24N6O4S B15013577 Ethyl 6-{5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate](/img/structure/B15013577.png)
Ethyl 6-{5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-{5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core, an imidazole ring, and an ethyl ester group, makes it a subject of interest for researchers in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-{5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by the condensation of an appropriate isatin derivative with a hydrazine derivative, followed by cyclization.
Introduction of the Imidazole Ring: The imidazole ring can be introduced by reacting the triazinoindole intermediate with an appropriate aldehyde and ammonium acetate under reflux conditions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the imidazole intermediate with a thiol derivative in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-{5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions, and further derivatized to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol derivatives
Substitution: Carboxylic acid, amides, other esters
Wissenschaftliche Forschungsanwendungen
Ethyl 6-{5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl 6-{5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in cell proliferation and survival.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the mitochondrial pathway.
Modulate Signaling Pathways: Affect various signaling pathways involved in inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-{5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate can be compared with other triazinoindole derivatives, such as:
5H-[1,2,4]triazino[5,6-B]indole-3-thiol: Known for its potent anticancer activity.
Indolo[2,3-B]quinoxaline: Exhibits antiviral and cytotoxic activity.
Deferoxamine: A hexadentate iron chelator with significant anti-cancer activity.
Eigenschaften
Molekularformel |
C22H24N6O4S |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
ethyl 6-[5-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate |
InChI |
InChI=1S/C22H24N6O4S/c1-3-32-17(30)11-7-6-10-16(29)19-14(23-21(31)24-19)12-33-22-25-20-18(26-27-22)13-8-4-5-9-15(13)28(20)2/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H2,23,24,31) |
InChI-Schlüssel |
XSQYNMHNBDIROT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-N-{4-[4,6-Bis({4-[(2E)-3-phenylprop-2-enamido]phenyl})pyrimidin-2-YL]phenyl}-3-phenylprop-2-enamide](/img/structure/B15013507.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B15013508.png)
![4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B15013521.png)
![3,4-dimethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B15013527.png)
![N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15013535.png)
![3,5-dimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B15013543.png)
![6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B15013547.png)
![4-[(Z)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B15013553.png)
![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(dimethylamino)benzoate](/img/structure/B15013554.png)
![N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B15013555.png)
![N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B15013557.png)
![4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate (non-preferred name)](/img/structure/B15013573.png)
![4-amino-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B15013574.png)
